molecular formula C14H14N2O3S B12456401 (2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B12456401
M. Wt: 290.34 g/mol
InChI Key: SMRXKMFZQYOXSX-UHFFFAOYSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a 3,4-dimethoxyphenyl group and a thiazole ring, which are known to impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of a suitable aldehyde with an amide under basic conditions to form the enamine intermediate.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-halo ketone.

    Methoxylation: The 3,4-dimethoxyphenyl group can be introduced through a methoxylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond or the thiazole ring, resulting in the formation of saturated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated enamides and thiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its conjugated system and functional groups.

    Material Science: It may be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for treating diseases related to its biological activity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The thiazole ring and the conjugated system play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar compounds include other enamides with different substituents on the aromatic ring or variations in the heterocyclic ring.

Uniqueness

    Structural Features: The presence of both a 3,4-dimethoxyphenyl group and a thiazole ring makes this compound unique compared to other enamides.

    Biological Activity: Its specific interactions with molecular targets may differ from those of similar compounds, leading to unique biological effects.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C14H14N2O3S/c1-18-11-5-3-10(9-12(11)19-2)4-6-13(17)16-14-15-7-8-20-14/h3-9H,1-2H3,(H,15,16,17)

InChI Key

SMRXKMFZQYOXSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC

Origin of Product

United States

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